Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is systematically named methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate under IUPAC nomenclature. Its CAS registry number is 1507250-25-0 , and it is also referenced by identifiers such as MDL No. MFCD21741886. Synonyms include SCHEMBL24369102 and MFCD35149677 in certain chemical databases, though these may refer to related analogs.
Key Identifiers
| CAS Number | Molecular Formula | Molecular Weight | MDL Number |
|---|---|---|---|
| 1507250-25-0 | C₉H₁₁N₃O₂ | 193.20 g/mol | MFCD21741886 |
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₁N₃O₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight of 193.20 g/mol aligns with the sum of atomic masses:
- Carbon (C): 9 × 12.01 = 108.09 g/mol
- Hydrogen (H): 11 × 1.008 = 11.088 g/mol
- Nitrogen (N): 3 × 14.01 = 42.03 g/mol
- Oxygen (O): 2 × 16.00 = 32.00 g/mol
Total: 108.09 + 11.088 + 42.03 + 32.00 = 193.218 g/mol (rounded to 193.20 g/mol).
Crystallographic and Spectroscopic Structural Elucidation
While specific crystallographic data for this compound are not publicly available, its structure can be inferred from related pyrimidine derivatives and spectroscopic techniques.
Structural Features
- Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Cyclopropylamino Substituent: A strained cyclopropyl ring attached to the amino group at position 4.
- Methyl Ester: A methyl ester group at position 2.
SMILES Code: O=C(C1=NC=CC(NC2CC2)=N1)OC
Spectroscopic Data
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for the cyclopropyl protons (δ ~1.0–1.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and methyl ester (δ ~3.8–4.0 ppm).
- ¹³C NMR: Signals for carbonyl (δ ~165–175 ppm), aromatic carbons (δ ~120–160 ppm), and cyclopropyl carbons (δ ~10–15 ppm).
- Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 194.1 .
For analogous pyrimidine derivatives (e.g., ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate), NMR shifts and mass spectra provide benchmarks for structural validation.
Comparative Analysis with Related Pyrimidine Derivatives
Structural Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target | 1507250-25-0 | C₉H₁₁N₃O₂ | 193.20 g/mol | Cyclopropylamino (C₄H₇N), methyl ester |
| Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate | 651734-65-5 | C₁₁H₁₅N₃O₂S | 253.32 g/mol | Cyclopropylamino (C₄H₇N), methylthio (SCH₃), ethyl ester |
| Ethyl 4-(cycloheptylamino)pyrimidine-2-carboxylate | 2443928-23-0 | C₁₂H₁₉N₃O₂ | 235.30 g/mol | Cycloheptylamino (C₇H₁₃N), ethyl ester |
| 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid | – | C₉H₁₂N₃O₂ | 180.21 g/mol | Cyclopropylamino (C₄H₇N), carboxylic acid |
Functional Group Implications
Cyclopropylamino vs. Cycloheptylamino:
Methyl vs. Ethyl Esters:
Carboxylic Acid Derivatives:
Electronic and Steric Effects
- Cyclopropylamino: The strained cyclopropane ring increases electron-withdrawing inductive effects, deactivating the pyrimidine ring toward electrophilic substitution.
- Methyl Ester: The electron-withdrawing ester group directs electrophilic attack to the less substituted positions (e.g., position 5 or 6).
Properties
IUPAC Name |
methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXEHZYKNTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Preparation of 4-methyl-2-vinylpyrimidine (compound 3):
Starting from 2-chloro-4-methylpyrimidine, a palladium-catalyzed conjugate addition with potassium vinyltrifluoroborate is performed. This step involves the use of Pd(OAc)₂ and dppf as catalysts under reflux conditions at 90°C, yielding compound 3 with high efficiency (~58% overall yield from 2-chloro-4-methylpyrimidine).Cyclopropanation via nitrogen ylide:
The cyclopropanation involves reaction with a nitrogen ylide derived from tert-butyl bromoacetate and DABCO, leading to the formation of the cyclopropane ring attached to the pyrimidine core. This process is notable for its efficiency and selectivity, producing the desired cyclopropylamine derivative with moderate to good yields.
Data Table 1: Cyclopropanation Reaction Conditions
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ (19.4 mmol), dppf (19.4 mmol) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 90°C | |
| Reaction Time | 15 hours | |
| Yield | 58% for compound 1 from 2-chloro-4-methylpyrimidine |
Functionalization of Pyrimidine Carboxylate
The methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is typically synthesized via nucleophilic substitution on the pyrimidine ring, followed by esterification or direct amino substitution.
Typical Route:
- Starting Material: Pyrimidine-2-carboxylate derivatives, such as methyl 2-chloropyrimidine-4-carboxylate.
- Amine Substitution: Nucleophilic attack of cyclopropylamine or its derivatives on the 4-position of the pyrimidine ring, facilitated by bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as acetonitrile or dimethylformamide.
- Esterification: If necessary, ester groups are introduced or modified through standard esterification protocols involving methylation agents or acid catalysis.
Data Table 2: Typical Nucleophilic Substitution Conditions
| Parameter | Conditions | Reference |
|---|---|---|
| Base | Potassium carbonate or cesium carbonate | |
| Solvent | Acetonitrile or DMF | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Yield | Variable, generally 60–85% |
Alternative Approaches: Direct Cyclopropanation of Pyrimidine Derivatives
An alternative method involves the direct cyclopropanation of pyrimidine derivatives bearing vinyl or allyl groups, which can be achieved via carbene transfer reactions using diazo compounds or Simmons–Smith type reagents.
Example:
- Simmons–Smith Reaction:
Reaction of pyrimidine derivatives with diiodomethane and zinc-copper couple to generate cyclopropane rings. This method is less common due to selectivity issues but can be optimized for specific derivatives.
Data Table 3: Simmons–Smith Cyclopropanation
| Parameter | Conditions | Reference |
|---|---|---|
| Reagents | Diiodomethane, diethylzinc | General protocols |
| Solvent | Dichloromethane | General protocols |
| Temperature | 0°C to room temperature | General protocols |
| Yield | Variable, often 50–70% | Literature reports |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylates
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate and related compounds:
Key Comparative Insights
Substituent Effects
- Cyclopropylamino vs. Trifluoromethyl (CF₃): The cyclopropylamino group in the target compound introduces steric hindrance and moderate electron-donating effects, whereas the CF₃ group (e.g., in Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate) is strongly electron-withdrawing, enhancing stability and altering reactivity in electrophilic substitutions .
- Amino vs. Chloro Substituents: Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate and 2-Chloro-6-methylpyrimidine-4-carboxylic acid differ in functional groups. The amino group facilitates hydrogen bonding, while the chloro group increases electrophilicity, making the latter more reactive in nucleophilic substitutions.
Positional Isomerism
The target compound and Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate are positional isomers. The placement of the amino and cyclopropyl groups significantly impacts solubility and binding affinity. For example, the 4-cyclopropylamino/2-ester configuration may favor interactions with biological targets compared to the 2-amino/5-ester isomer.
Ester Group Variations
- Methyl vs.
Bulk and Aromaticity
Compounds like Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate incorporate aromatic naphthyl groups, which enhance π-π stacking interactions. This property is advantageous in materials science but may reduce solubility compared to the target compound’s cyclopropyl group.
Biological Activity
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound belongs to the pyrimidine class, which is known for various biological activities, including antiviral, anticancer, and antimicrobial properties. The structural characteristics of this compound allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function and leading to downstream effects in cellular pathways.
- Receptor Modulation : It can act as an antagonist at certain receptors, influencing signaling pathways that are critical in various physiological processes .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial activity. Studies suggest it may exhibit efficacy against various bacterial strains, contributing to its potential use in treating infections.
Anticancer Potential
Research indicates that this compound may play a role in targeting cancer cell proliferation. It has been explored for its ability to inhibit tumor growth through specific molecular pathways associated with cancer progression .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Pharmaceutical Development : A study highlighted the compound's potential as an anticancer agent, particularly in preclinical models targeting specific pathways involved in tumor growth. Researchers are currently investigating its efficacy in these models, aiming to establish a clearer understanding of its therapeutic potential .
- Biochemical Research : The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions. It has been utilized to explore complex biological processes, aiding in the development of new therapeutic strategies .
- Agricultural Chemistry : Beyond medicinal applications, this compound is being evaluated for its role in developing novel agrochemicals. Its properties may offer solutions for crop protection while minimizing environmental impact .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has moderate solubility in water, which is crucial for its bioavailability when administered as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its use in clinical settings.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the pyrimidine C4 position. For example, cyclopropylamine can react with a halogenated pyrimidine precursor (e.g., 4-chloro derivative) under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃. Optimization involves adjusting reaction temperature (80–120°C), catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylamino protons at δ 0.5–1.5 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₂N₃O₂).
- X-ray Crystallography : Single-crystal XRD (using SHELXL or WinGX ) resolves bond angles and torsional strain in the cyclopropane ring.
Q. What purification methods are recommended post-synthesis?
- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) removes unreacted precursors. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water gradient) ensures high purity (>95%). Confirm purity via HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions between predicted and observed NMR signals (e.g., unexpected splitting) may arise from conformational flexibility or tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational chemistry (DFT-based NMR prediction) or X-ray crystallography to resolve ambiguities .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?
- Methodological Answer :
- Substituent Variation : Replace the cyclopropylamino group with other amines (e.g., ethylamino, aryl) to assess bioactivity changes.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like CDK9, guided by crystallographic data from related pyrimidines .
Q. How can low yields during cyclopropylamino group introduction be addressed?
- Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Strategies include:
- Activation : Use coupling reagents (e.g., HATU) to enhance reactivity.
- Microwave Synthesis : Reduce reaction time and improve efficiency.
- Protecting Groups : Temporarily protect the pyrimidine carboxylate to minimize side reactions .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of hydrogen bonds with kinase active sites.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR optimization.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors on the pyrimidine ring) using tools like Schrödinger .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in MIA PaCa-2 vs. PANC-1 cells) may reflect differences in membrane permeability or target expression. Validate via:
- qPCR/Western Blot : Measure target protein levels in each cell line.
- Cellular Uptake Assays : Use fluorescent analogs to quantify intracellular accumulation.
- Metabolic Stability Tests : Assess compound degradation in cell lysates .
Q. What analytical approaches validate crystallographic data when twinning or disorder is observed?
- Methodological Answer : For XRD data with twinning, use the TWINABS module in SHELX to refine overlapping reflections. For disorder (e.g., in the cyclopropane ring), apply restraints (e.g., SIMU/DELU) or multi-conformer modeling in SHELXL . Cross-check with DFT-optimized geometries to confirm plausible bond lengths .
Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 100°C (DMF) | |
| Catalyst | Pd(OAc)₂ (for cross-coupling) | |
| Purification Method | Silica gel chromatography |
Table 2: Common Analytical Data
| Technique | Key Observation | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.5 ppm (cyclopropyl CH₂) | |
| HRMS (ESI+) | [M+H]⁺ = 206.0925 | |
| XRD Resolution | 0.84 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
